molecular formula C8H5F3O2 B1593059 2-Hydroxy-4-(trifluoromethyl)benzaldehyde CAS No. 58914-34-4

2-Hydroxy-4-(trifluoromethyl)benzaldehyde

Cat. No. B1593059
CAS RN: 58914-34-4
M. Wt: 190.12 g/mol
InChI Key: YHYNJGHMBMXAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06576779B1

Procedure details

To a solution of p-trifluoromethylphenol (7.1 g, 44 mmol) and 2,6-lutidine (1.9 g, 17.6 mmol) in toluene (80 mL) was slowly added SnCl4 (1.2 g, 4.4 mmol). The solution was stirred at room temperature for 20 minutes. Paraformaldehyde was added (3.2 g, 106 mmol) and the reaction was stirred at 110° C. for 12 hours. After cooling to room temperature, the reaction mixture was poured into water (250 mL), and adjusted to pH 1 with concentrated HCl. The mixture was extracted with diethyl ether (500 mL), and the organic layer was washed twice with saturated brine and dried over Na2SO4. The solvent was removed by rotary evaporation to leave a yellow oil. The oil was loaded onto a silica gel column and eluted with 6:1 hexane:ethyl acetate. The yield of product was 1.0 g (12%). 1H NMR (CDCl3): δ 7.21-7.91 (m, 12H), 9.91 (s, 1H), 11.32 (s, 1H).
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
250 mL
Type
reactant
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[CH:7][C:6](O)=[CH:5][CH:4]=1.N1C(C)=CC=CC=1C.Cl[Sn](Cl)(Cl)Cl.[CH2:25]=[O:26].Cl.[OH2:28]>C1(C)C=CC=CC=1>[F:1][C:2]([F:11])([F:10])[C:3]1[CH:8]=[C:7]([OH:28])[C:6](=[CH:5][CH:4]=1)[CH:25]=[O:26]

Inputs

Step One
Name
Quantity
7.1 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)O)(F)F
Step Two
Name
Quantity
1.9 g
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Three
Name
Quantity
1.2 g
Type
reactant
Smiles
Cl[Sn](Cl)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
250 mL
Type
reactant
Smiles
O
Step Seven
Name
Quantity
80 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred at 110° C. for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with diethyl ether (500 mL)
WASH
Type
WASH
Details
the organic layer was washed twice with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
to leave a yellow oil
WASH
Type
WASH
Details
eluted with 6:1 hexane

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
Smiles
FC(C=1C=C(C(C=O)=CC1)O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.